![molecular formula C23H18N4O5 B2927330 benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate CAS No. 941979-87-9](/img/no-structure.png)
benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It also includes the compound’s reactivity with common reagents .Wissenschaftliche Forschungsanwendungen
Enzymatic Catalysis in Synthesis
One significant application involves the use of penicillin amidase for the enzymatic catalysis in the synthesis of cephem derivatives, demonstrating the enzyme's effectiveness despite the low specific substrates' characteristics. This approach yielded new biologically active cephem derivatives, highlighting the enzyme's potential in synthesizing novel compounds with therapeutic properties (Stambolieva, Mincheva, Galunsky, & Kalcheva, 1992).
Synthesis Methodologies
The synthesis of oxazolone and benzoxazolone derivatives plays a crucial role in creating pharmacophores present in various pharmaceuticals and compounds with a wide spectrum of biological activities. Research has introduced mild methods for synthesizing 3-alkylbenzoxazolones from easily accessible nitroarenes, offering an economical and wide-ranging approach for creating compounds with potential biological activities (Ram & Soni, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate involves the condensation of 7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-one with methyl acetoacetate, followed by benzyl esterification of the resulting product.", "Starting Materials": [ "7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-one", "Methyl acetoacetate", "Benzyl alcohol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-one is reacted with methyl acetoacetate in the presence of hydrochloric acid to form 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetic acid.", "The resulting product is then esterified with benzyl alcohol in the presence of sodium hydroxide to form benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate.", "The product is purified by extraction with ethyl acetate and washing with water and sodium chloride." ] } | |
CAS-Nummer |
941979-87-9 |
Molekularformel |
C23H18N4O5 |
Molekulargewicht |
430.42 |
IUPAC-Name |
benzyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate |
InChI |
InChI=1S/C23H18N4O5/c1-25-20-19(26-12-17(32-22(26)24-20)16-10-6-3-7-11-16)21(29)27(23(25)30)13-18(28)31-14-15-8-4-2-5-9-15/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
AICQZYKXMADHRW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.